2,3,8-Tri-O-methylellagic acid 2,3,8-Tri-O-methylellagic acid 3,4,3'-Tri-O-methylellagic acid is a tannin.
Brand Name: Vulcanchem
CAS No.: 1617-49-8
VCID: VC21221192
InChI: InChI=1S/C17H12O8/c1-21-9-5-7-11-10-6(16(19)25-15(11)13(9)23-3)4-8(18)12(22-2)14(10)24-17(7)20/h4-5,18H,1-3H3
SMILES: COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)OC
Molecular Formula: C17H12O8
Molecular Weight: 344.3 g/mol

2,3,8-Tri-O-methylellagic acid

CAS No.: 1617-49-8

Cat. No.: VC21221192

Molecular Formula: C17H12O8

Molecular Weight: 344.3 g/mol

* For research use only. Not for human or veterinary use.

2,3,8-Tri-O-methylellagic acid - 1617-49-8

CAS No. 1617-49-8
Molecular Formula C17H12O8
Molecular Weight 344.3 g/mol
IUPAC Name 6-hydroxy-7,13,14-trimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Standard InChI InChI=1S/C17H12O8/c1-21-9-5-7-11-10-6(16(19)25-15(11)13(9)23-3)4-8(18)12(22-2)14(10)24-17(7)20/h4-5,18H,1-3H3
Standard InChI Key LXEQIOGTMDLLEC-UHFFFAOYSA-N
SMILES COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)OC
Canonical SMILES COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)OC
Appearance Powder

Chemical Identity and Structure

2,3,8-Tri-O-methylellagic acid is a derivative of ellagic acid with three methoxy groups at positions 2, 3, and 8. It belongs to the class of polyphenols known as tannins, specifically ellagitannins. The compound is characterized by its unique chemical structure and properties that contribute to its biological activities.

Basic Chemical Information

The compound has been thoroughly characterized and registered in various chemical databases with the following identifiers:

ParameterValue
CAS Number1617-49-8
Molecular FormulaC₁₇H₁₂O₈
Molecular Weight344.3 g/mol
PubChem CID5281860
ChEBI IDCHEBI:1368
ChEMBL IDCHEMBL451476

These identifiers help in tracking and referencing this compound across various chemical and biological databases .

Physical Properties

The physical properties of 2,3,8-Tri-O-methylellagic acid influence its behavior in biological systems and its potential applications:

PropertyValue
Density1.5±0.1 g/cm³
Boiling Point630.0±55.0 °C at 760 mmHg
Flash Point237.5±25.0 °C
LogP2.55
Polar Surface Area108.34000
SolubilitySoluble in alcohol and ketone solvents; slightly soluble in ether and ester solvents; almost insoluble in water

The compound demonstrates high thermal stability, as indicated by its high boiling and flash points . Its moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which can influence its bioavailability and membrane permeability.

Natural Sources and Occurrence

2,3,8-Tri-O-methylellagic acid occurs naturally in various plant species, contributing to their medicinal properties. The compound has been identified and isolated from several botanical sources.

Plant Sources

Scientific investigations have reported the presence of 2,3,8-Tri-O-methylellagic acid in the following plant species:

  • Castanopsis fissa

  • Cleidion brevipetiolatum

  • Neoboutonia macrocalyx (stem bark)

The compound's distribution among plant species suggests its potential ecological roles and evolutionary significance in plant biochemistry.

Extraction and Isolation

Traditional extraction methods for isolating 2,3,8-Tri-O-methylellagic acid from plant material typically involve:

  • Collection and preparation of plant material

  • Extraction with appropriate solvents

  • Purification procedures including chromatographic techniques

  • Structural confirmation through spectroscopic methods

Research indicates that the compound can be isolated from the stem bark of Neoboutonia macrocalyx, where it exists as a terpenoid .

Biological Activities and Pharmacological Properties

2,3,8-Tri-O-methylellagic acid exhibits various biological activities that make it a compound of interest for potential therapeutic applications.

Antioxidant Properties

The compound demonstrates strong antioxidant properties, allowing it to neutralize harmful free radicals and prevent oxidative damage to cells. This antioxidant activity is likely attributed to its polyphenolic structure, which is characteristic of many natural antioxidants.

Comparative Potency

A significant finding in the research literature is that 2,3,8-Tri-O-methylellagic acid is approximately 50 times more active than its parent compound, ellagic acid . This enhanced activity suggests that the methoxy substitutions at positions 2, 3, and 8 play crucial roles in augmenting its biological effects.

Environmental Stability

Research indicates that 2,3,8-Tri-O-methylellagic acid is relatively stable at high temperatures, which could be advantageous for its isolation, storage, and potential formulation into therapeutic products.

Structure-Activity Relationships

Understanding the relationship between the structure of 2,3,8-Tri-O-methylellagic acid and its biological activities provides insights into its mechanism of action and potential for structural modifications to enhance specific properties.

Methoxy Group Influence

The three methoxy groups at positions 2, 3, and 8 significantly influence the compound's:

  • Antioxidant capacity

  • Solubility profile

  • Bioavailability

  • Receptor interactions

The strategic positioning of these methoxy groups appears to be critical for the compound's enhanced activity compared to ellagic acid.

Structural Analogs and Nomenclature

Several structural analogs of 2,3,8-Tri-O-methylellagic acid exist, with varying positions of the methoxy groups. These include:

CompoundAlternative Names
2,3,8-Tri-O-methylellagic acid3,7,8-Tri-O-methylellagic acid
3,3',4-Tri-O-methylellagic acid3,3',4'-Trimethoxyellagic acid
3,4,3'-Tri-O-methylellagic acidEllagic acid 3,3',4-trimethyl ether

The varying nomenclature reflects different numbering systems used to describe the same molecular structure , which can sometimes lead to confusion in the scientific literature.

Research Applications and Future Directions

The unique properties of 2,3,8-Tri-O-methylellagic acid suggest various potential applications in research and therapeutic development.

Cellular Protection

The compound's antioxidant properties make it a potential agent for cellular protection against oxidative stress. Research suggests that it can help prevent oxidative damage to cells, which is implicated in various pathological conditions including inflammation, aging, and cancer.

Synthetic Approaches

Several research groups have reported synthetic methods for 2,3,8-Tri-O-methylellagic acid, including:

  • Total synthesis from gallic acid

  • Semi-synthetic approaches from naturally occurring ellagic acid

  • Regioselective methylation strategies

These synthetic approaches provide access to the compound for further biological evaluation and potential development of derivatives with enhanced properties.

Research Challenges

Despite the promising properties of 2,3,8-Tri-O-methylellagic acid, several challenges remain in its research and development:

  • Limited water solubility affecting bioavailability

  • Potential for improved drug delivery systems

  • Need for more comprehensive in vivo studies

  • Regulatory considerations for natural product derivatives

Addressing these challenges could advance the potential applications of this compound in various fields.

Comparison with Related Compounds

To better understand the unique properties of 2,3,8-Tri-O-methylellagic acid, it is valuable to compare it with related compounds, particularly its parent compound and other methylated derivatives.

Comparison with Ellagic Acid

Ellagic acid, the parent compound, differs from 2,3,8-Tri-O-methylellagic acid in several key aspects:

PropertyEllagic Acid2,3,8-Tri-O-methylellagic acid
StructureFour hydroxyl groupsThree methoxy groups, one hydroxyl group
Water SolubilityVery lowAlmost insoluble
LipophilicityLowerHigher (LogP: 2.55)
Biological ActivityReference~50 times more active

This comparative analysis highlights how the strategic methylation enhances the biological activity of the compound significantly .

Other Tri-O-methylellagic Acid Isomers

Different positional isomers of tri-O-methylellagic acid have been reported in nature:

IsomerNatural SourceNotable Properties
2,3,8-Tri-O-methylellagic acidCastanopsis fissa, Neoboutonia macrocalyx50× more active than ellagic acid
3,3',4-Tri-O-methylellagic acidPunica granatum, Mallotus japonicusDifferent activity profile
3,3a(2),4a(2)-Tri-O-methylellagic acidVarious plant sourcesDifferent pharmacokinetics

These isomers demonstrate how the position of methoxy groups can influence the compound's properties and biological activities .

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